4-(Bromomethyl)-2-chloropyrimidine
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc.Scientific Research Applications
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- Application Summary : This compound is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile. It is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Method of Application : The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide to prepare 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
- Results or Outcomes : The reaction results in the formation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
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Poly(styrene-b-methyl methacrylate) Block Copolymers
- Application Summary : These block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent .
- Method of Application : 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
- Results or Outcomes : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .
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- Application Summary : Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results or Outcomes : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively. It is bright aquamarine by itself, and greenish-blue in a neutral solution .
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- Application Summary : This compound acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent. Further, it is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
- Method of Application : The compound is used as an intermediate in the synthesis of eprosartan and temoporfin .
- Results or Outcomes : The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
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Bromomethylation of Alcohols, Phenols, and Aromatic Rings
- Application Summary : Hydrogen bromide is used in the bromomethylation of alcohols, phenols, and aromatic rings. This method provides high yields of the corresponding bromomethyl ether .
- Method of Application : After suspending paraformaldehyde in an alcohol, ortho-bromomethylation occurs by passing dried hydrogen bromide through, resulting in high yields of the corresponding bromomethyl ether .
- Results or Outcomes : The products obtained from this method have strong lachrymatory properties and cause irritation of the skin and mucous membranes .
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Synthesis of Pyrene Derivatives
- Application Summary : Bromopyrenes, derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies. The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .
- Method of Application : This study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimised synthesis conditions based on laboratory research .
- Results or Outcomes : By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives .
Safety And Hazards
This involves the study of the potential hazards associated with the handling and use of the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This involves the potential applications and research directions for the compound. It could include potential uses in medicine, industry, or other fields.
properties
IUPAC Name |
4-(bromomethyl)-2-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONRFIJJNODTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630369 | |
Record name | 4-(Bromomethyl)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-chloropyrimidine | |
CAS RN |
181363-06-4 | |
Record name | 4-(Bromomethyl)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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